Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the study of neuroprotection and anti-inflammatory activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-Ray diffraction analysis .Chemical Reactions Analysis
The synthesis of similar compounds often involves multi-step reactions, including the creation of various intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their yield, melting point, and solubility .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is utilized as a precursor in the synthesis of various heterocyclic compounds. It has been employed in creating new pyrimidinone derivatives, leading to novel tricyclic compounds with potential biological activities. The transformation of this compound into related heterocyclic systems is achieved through reactions with various reagents, showcasing its utility in the preparation of complex molecular structures (Shutalev et al., 2008).
Antimicrobial and Antituberculous Activity
Compounds synthesized from this compound have demonstrated significant biological activities. Some derivatives have shown excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Additionally, structural analogs of these compounds have been synthesized and evaluated for their tuberculostatic activity, with an analysis of structure-activity relationships providing insights into their potential as antituberculous agents (Youssef et al., 2011), (Titova et al., 2019).
Catalysis and Green Chemistry Applications
The molecule has been used in the synthesis of chromone-pyrimidine coupled derivatives, leveraging ionic liquids as catalysts. This method emphasizes eco-friendly and reusable catalysts, highlighting the molecule's role in promoting green chemistry principles. The synthesized compounds are associated with diverse biological activities, further underlining the molecule's significance in creating pharmacologically relevant structures (Nikalje et al., 2017), (Tiwari et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-16-11(15)10-4-9(12-6-13-10)8-5-14-17-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAAXRJMOHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=C(ON=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.